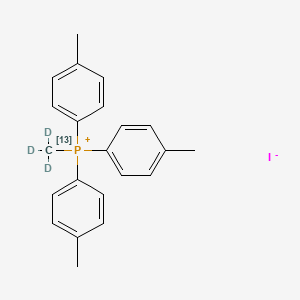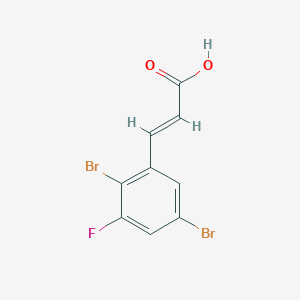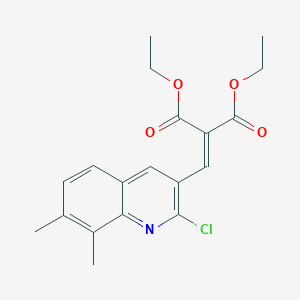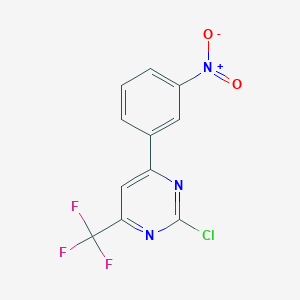
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C; (Methyl)tris(p-tolyl)phosphonium Iodide-d3,13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C typically involves the reaction of (Methyl)tris(4-methylphenyl)phosphonium chloride with sodium iodide in the presence of deuterated solvents. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium center can participate in redox reactions.
Complex Formation: The compound can form complexes with transition metals
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium iodide, deuterated solvents, and various nucleophiles. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides .
科学的研究の応用
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C is used in a wide range of scientific research applications, including:
Chemistry: As a labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is employed in metabolic studies to trace biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical processes .
作用機序
The mechanism of action of (Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C involves its interaction with molecular targets through its phosphonium center. This interaction can lead to the formation of complexes, redox reactions, or substitution reactions, depending on the specific conditions and reagents used. The labeled isotopes (d3 and 13C) allow for detailed tracking and analysis of these interactions using spectroscopic techniques .
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium Iodide: Similar in structure but lacks the deuterium and carbon-13 labeling.
Triphenylphosphine: A common phosphine compound used in various chemical reactions.
Tetraphenylphosphonium Iodide: Another phosphonium salt with different substituents .
Uniqueness
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C is unique due to its isotopic labeling, which makes it particularly valuable in research applications that require precise tracking and analysis of molecular interactions. The presence of deuterium and carbon-13 isotopes enhances its utility in NMR spectroscopy and other analytical techniques .
特性
分子式 |
C22H24IP |
|---|---|
分子量 |
450.3 g/mol |
IUPAC名 |
tris(4-methylphenyl)-(trideuterio(113C)methyl)phosphanium;iodide |
InChI |
InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1/i4+1D3; |
InChIキー |
SUQPXWWSBRNXEE-FYEZMPCGSA-M |
異性体SMILES |
[2H][13C]([2H])([2H])[P+](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
正規SMILES |
CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)
![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)



![tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate](/img/structure/B13726645.png)
![11-Oxa-2-thiapentacyclo[11.7.1.03,8.09,20.014,19]henicosa-1(20),3,5,7,13(21),14,16,18-octaene-10,12-dione](/img/structure/B13726651.png)
